2-(Perfluorohexyl)ethanethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

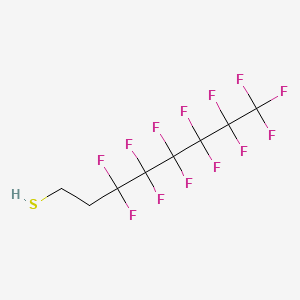

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13S/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPHVVCYEWPQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2SH, C8H5F13S | |

| Record name | 1-Octanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379947 | |

| Record name | 2-(Perfluorohexyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34451-26-8 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34451-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Perfluorohexyl)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Perfluorohexyl)ethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorohexyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PERFLUOROHEXYL)ETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66E2ZQ1P07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Perfluorohexyl)ethanethiol

Abstract

This technical guide provides a comprehensive examination of the chemical and physical properties of 2-(Perfluorohexyl)ethanethiol (CAS No. 34451-26-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, reactivity, and thermal stability of this unique fluorinated thiol. A significant focus is placed on its principal application in the formation of self-assembled monolayers (SAMs) for advanced surface modification. Detailed experimental protocols for SAM preparation and characterization are provided, underpinned by an exploration of the causality behind methodological choices. This guide aims to serve as an authoritative resource, integrating technical data with practical insights to facilitate its application in materials science and biomedical research.

Introduction: The Duality of a Fluorinated Thiol

This compound, with the chemical formula C₈H₅F₁₃S, is an organosulfur compound that possesses a distinct molecular architecture: a reactive thiol head group (-SH) separated from a highly inert, fluorous tail (a perfluorohexyl group, -C₆F₁₃) by a short ethylene spacer (-CH₂CH₂-).[1] This amphiphilic nature is the cornerstone of its utility, enabling the creation of well-defined, low-energy surfaces.[2] The robust carbon-fluorine bonds in the perfluorohexyl chain impart significant thermal and chemical stability, while the thiol group provides a versatile anchor for covalent attachment to noble metal surfaces, most notably gold.[1][3]

As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), it is essential to consider both its unique material properties and its environmental and safety profile.[1] This guide will address these aspects, providing a balanced and in-depth perspective for its responsible and effective use in research and development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the fundamental properties of this compound is critical for its successful application.

Core Physical and Chemical Properties

The defining characteristics of this compound are summarized in the table below, offering a quantitative overview of its physical state and key identifiers.

| Property | Value | Source |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | [1] |

| CAS Number | 34451-26-8 | [1][4] |

| Molecular Formula | C₈H₅F₁₃S | [1][5] |

| Molecular Weight | 380.17 g/mol | [4][5] |

| Appearance | Colorless liquid with a characteristic stench | [4] |

| Melting Point | -26 °C | [4] |

| Boiling Point | 158 °C at 760 mmHg | [4] |

| Density | 1.62 g/mL at 20 °C | [4] |

| Refractive Index | 1.32 at 15 °C | [4] |

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural fingerprint of this compound. Below is a summary of the expected spectroscopic data based on its molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methylene groups (-CH₂CH₂-) adjacent to the sulfur and the perfluorinated chain will appear as complex multiplets due to coupling with each other and with the fluorine atoms on the adjacent CF₂ group. The thiol proton (-SH) will typically present as a triplet, though its chemical shift and multiplicity can be influenced by solvent and concentration.

-

¹³C NMR: The carbon spectrum will show distinct signals for the two carbons in the ethylene spacer. The carbon attached to the sulfur will be shifted downfield compared to the carbon adjacent to the perfluorinated chain. The six carbons of the perfluorohexyl group will exhibit complex splitting patterns due to strong C-F coupling.[6]

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[7] A series of signals corresponding to the different CF₂ groups and the terminal CF₃ group are expected. The chemical shifts and coupling constants provide detailed information about the electronic environment along the fluorinated chain.[6][8]

The IR spectrum will show characteristic absorption bands for the key functional groups:

-

S-H Stretch: A weak to medium intensity band is anticipated in the region of 2550-2600 cm⁻¹.

-

C-H Stretch: Absorption bands corresponding to the methylene groups will appear in the 2850-2960 cm⁻¹ range.

-

C-F Stretch: Strong, characteristic absorption bands for the carbon-fluorine bonds will dominate the spectrum, typically in the 1100-1300 cm⁻¹ region.

Electron ionization mass spectrometry would be expected to show the molecular ion peak (M⁺) at m/z 380. The fragmentation pattern would likely involve the loss of the thiol group (-SH) and subsequent fragmentation of the perfluorinated chain, leading to characteristic ions corresponding to CₓFᵧ⁺ fragments.[9]

Synthesis and Reactivity

Synthetic Methodologies

Several synthetic routes to this compound have been established, often starting from commercially available perfluoroalkyl iodides.

-

From Perfluoroalkyl Iodides: A common laboratory-scale synthesis involves the reaction of 2-(perfluorohexyl)ethyl iodide with a sulfur-containing nucleophile. One such method is the reaction with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol.[9]

-

Industrial Fluorination Techniques: The perfluorohexyl chain itself is typically synthesized via industrial processes such as electrochemical fluorination (ECF) or telomerization of tetrafluoroethylene.[10]

-

Hydrogenolysis: Another route involves the catalytic hydrogenolysis of 2-(perfluorohexyl)ethanethiocyanate or bis-(2-perfluorohexylethane)-disulfide, which can produce the thiol in high yields.[9]

Chemical Reactivity

The reactivity of this compound is dominated by the thiol group, though it is electronically influenced by the strongly electron-withdrawing perfluorohexyl tail.

-

Oxidation: The thiol moiety can be oxidized to form the corresponding disulfide, bis(2-(perfluorohexyl)ethyl) disulfide, using mild oxidizing agents.[9] Stronger oxidation can lead to the formation of the corresponding sulfonic acid.[9][10] The perfluorinated chain can stabilize oxidized intermediates like sulfenic acids.[10]

-

Nucleophilic Reactions: The thiol can act as a nucleophile, for example, in the substitution of para-fluoro atoms on aromatic rings, a reaction that has shown efficiency in pharmaceutical applications.[10]

-

Self-Assembled Monolayer (SAM) Formation: The most significant reaction from a materials science perspective is the chemisorption of the thiol onto noble metal surfaces, particularly gold, to form highly ordered self-assembled monolayers. This process is discussed in detail in Section 5.

Thermal Stability

-

General Trends for PFAS: Research on the thermal decomposition of PFAS indicates that the functional group is typically the least stable part of the molecule.[11] For perfluorinated carboxylic acids (PFCAs), decomposition can begin at temperatures as low as 200°C.[12] Perfluorinated sulfonic acids (PFSAs) are generally more stable, requiring temperatures of 450°C or higher to decompose.

-

Expected Behavior: The C-S and C-C bonds in the ethylene spacer of this compound are weaker than the C-F bonds. Therefore, thermal decomposition is expected to initiate with the cleavage of these bonds. Pyrolysis studies of ethanethiol show decomposition pathways that include the formation of ethylene and hydrogen sulfide at lower temperatures, and radical mechanisms involving cleavage of the C-S and C-C bonds at higher temperatures.[13] The perfluorohexyl tail is expected to remain stable to higher temperatures.

Core Application: Self-Assembled Monolayers (SAMs)

The primary application of this compound is in the formation of self-assembled monolayers on noble metal surfaces. These highly ordered, nanometer-thick films are invaluable for precisely controlling surface properties.

Principles of SAM Formation

The formation of a SAM is a spontaneous process driven by the strong affinity of the sulfur atom for the gold surface and the van der Waals interactions between the perfluoroalkyl chains.[3] The process can be conceptualized as follows:

Caption: Formation of a this compound SAM on a gold substrate.

The result is a densely packed, quasi-crystalline monolayer that presents a low-energy, fluorinated surface to the external environment. This surface is both hydrophobic (water-repellent) and oleophobic (oil-repellent).

Experimental Protocol: SAM Preparation

Achieving a high-quality, well-ordered SAM requires meticulous attention to cleanliness and procedure.[14] The following protocol is a validated method for the preparation of this compound SAMs on gold.

Materials and Equipment:

-

Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer)

-

This compound

-

Anhydrous ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized water (18 MΩ·cm)

-

Clean glass vials with sealable caps

-

Tweezers (non-magnetic, stainless steel)

-

Nitrogen gas source (dry, filtered)

-

Sonicator

Workflow Diagram:

Caption: Experimental workflow for SAM preparation and characterization.

Step-by-Step Procedure:

-

Substrate Cleaning (Causality: to remove organic contaminants and ensure a pristine gold surface for uniform monolayer formation): a. Immerse the gold substrates in piranha solution for 10-15 minutes. Warning: Piranha solution is extremely corrosive and must be handled with appropriate personal protective equipment in a fume hood. b. Carefully remove the substrates and rinse them thoroughly with copious amounts of deionized water. c. Rinse the substrates with anhydrous ethanol. d. Dry the substrates under a gentle stream of dry nitrogen gas. Use immediately.[3]

-

Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial. b. Sonicate the solution for 5 minutes to ensure the thiol is fully dissolved.

-

Self-Assembly: a. Using clean tweezers, immediately immerse the freshly cleaned gold substrates into the thiol solution. b. Seal the vial to minimize solvent evaporation and contamination. For optimal results, the headspace can be purged with nitrogen. c. Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[3][15]

-

Rinsing and Drying: a. After incubation, remove the substrates from the thiol solution with tweezers. b. Rinse the SAM-coated substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules. c. Dry the substrates again under a gentle stream of dry nitrogen.

Characterization of SAMs: Contact Angle Goniometry

A simple yet powerful technique to verify the successful formation of a low-energy SAM is contact angle goniometry. This method measures the angle at which a liquid droplet interfaces with the solid surface, providing a quantitative measure of wettability.

Principle: A surface coated with a this compound SAM will be highly hydrophobic. Therefore, a water droplet will bead up, resulting in a high contact angle.

Typical Results:

-

Bare Gold: A clean, bare gold surface is relatively hydrophilic, with a water contact angle typically below 70°.

-

SAM-Coated Surface: A well-formed this compound SAM on gold will exhibit a water contact angle of approximately 110-120°.[16] This significant increase in contact angle is a primary indicator of successful monolayer formation.[17]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

GHS Hazards: It is classified as an irritant, with hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

PFAS Classification: As a PFAS substance, users should be mindful of its environmental persistence. All waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a specialized chemical with a unique combination of properties that make it highly valuable for advanced materials research. Its ability to form robust, low-energy, and well-defined self-assembled monolayers provides a powerful tool for tailoring the interfacial properties of materials. This guide has provided a detailed overview of its chemical and physical characteristics, synthesis, reactivity, and a practical framework for its most common application. By understanding the principles and protocols outlined herein, researchers and drug development professionals can effectively leverage the capabilities of this compound in their work.

References

- 1. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluoryx.com [fluoryx.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biophysics.org [biophysics.org]

- 8. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy this compound | 34451-26-8 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. if.tugraz.at [if.tugraz.at]

- 16. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dataphysics-instruments.com [dataphysics-instruments.com]

An In-Depth Technical Guide to the Synthesis of 2-(Perfluorohexyl)ethanethiol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Perfluorohexyl)ethanethiol (C₆F₁₃CH₂CH₂SH), a crucial fluorinated intermediate in the development of advanced materials and pharmaceuticals. The document details the predominant synthetic methodologies, focusing on the nucleophilic substitution of 2-(perfluorohexyl)ethyl iodide. A thorough examination of the reaction mechanisms, step-by-step experimental protocols, purification techniques, and characterization of the final product is presented. Furthermore, this guide addresses critical safety considerations and offers insights into alternative synthetic strategies, such as free-radical addition. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically rigorous resource for the laboratory-scale synthesis of this versatile compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₅F₁₃S, is a specialized organosulfur compound featuring a perfluorohexyl group attached to an ethanethiol backbone.[1] The presence of the highly fluorinated chain imparts unique physicochemical properties, including high thermal and chemical stability, hydrophobicity, and lipophobicity.[1] These characteristics make it a valuable building block in several advanced applications:

-

Surface Coatings: Its hydrophobic nature is leveraged in the formulation of water-repellent coatings.

-

High-Performance Lubricants: The compound's stability at high temperatures and low friction properties are advantageous in specialized lubricants.

-

Bioconjugation: The reactive thiol group allows for the covalent attachment of the perfluorohexyl moiety to biomolecules, a technique utilized in materials science and biological research.

-

Self-Assembled Monolayers (SAMs): this compound can form highly ordered SAMs on metal surfaces, which have applications in corrosion protection, microfluidics, and biosensors.[1]

Given its utility, a robust and well-understood synthetic protocol is essential for its accessibility in research and development. This guide focuses on providing the necessary detail to achieve this.

Primary Synthetic Pathway: Nucleophilic Substitution

The most established and reliable method for the synthesis of 2-(perfluoroalkyl)ethanethiols is a two-step process commencing from the corresponding 2-(perfluoroalkyl)ethyl iodide.[2] This pathway involves an initial reaction with a sulfur nucleophile, such as thiourea, to form an isothiouronium salt intermediate, followed by alkaline hydrolysis to yield the desired thiol.

Reaction Mechanism

The synthesis proceeds via a classic Sₙ2 mechanism. In the first step, the sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the iodine in 2-(perfluorohexyl)ethyl iodide. This results in the displacement of the iodide leaving group and the formation of a stable S-[2-(perfluorohexyl)ethyl]isothiouronium iodide salt.

The subsequent hydrolysis of this salt under basic conditions proceeds through the nucleophilic attack of a hydroxide ion on the central carbon of the isothiouronium group. This leads to the cleavage of the C-S bond and the liberation of the thiolate anion, which is then protonated upon acidification during workup to yield the final this compound.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of perfluoroalkyl ethanethiols.[2]

Materials:

-

2-(Perfluorohexyl)ethyl iodide (C₆F₁₃CH₂CH₂I)

-

Thiourea (CH₄N₂S)

-

Ethanol (95%)

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

Procedure:

Step 1: Formation of S-[2-(Perfluorohexyl)ethyl]isothiouronium Iodide

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1 equivalents) in 95% ethanol.

-

To this solution, add 2-(perfluorohexyl)ethyl iodide (1.0 equivalent).

-

Heat the reaction mixture to reflux with stirring for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The isothiouronium salt may precipitate out of the solution.

Step 2: Hydrolysis to this compound

-

To the reaction mixture from Step 1, add a solution of potassium hydroxide (2.5 equivalents) in water.

-

Heat the mixture to reflux for an additional 2-3 hours to effect hydrolysis.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated hydrochloric acid until it is acidic to litmus paper. This should be done in a fume hood as hydrogen sulfide may be evolved.

-

Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude this compound is typically a colorless to pale yellow oil with a strong odor. The primary method for purification is vacuum distillation .

Vacuum Distillation Protocol:

-

Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

-

Transfer the crude product to the distillation flask. It is advisable to add a small magnetic stir bar or boiling chips to ensure smooth boiling.

-

Gradually apply vacuum to the system.

-

Once the desired pressure is reached, slowly heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point. For this compound, the boiling point is approximately 158 °C at atmospheric pressure, so a significantly lower temperature will be observed under vacuum.

-

After distillation, release the vacuum carefully and allow the apparatus to cool before collecting the purified product.

Alternative Synthetic Route: Free-Radical Addition

An alternative approach to the synthesis of this compound involves the free-radical addition of a thiol to a suitable alkene precursor. This method, often referred to as a thiol-ene reaction, proceeds via an anti-Markovnikov addition, providing a high degree of regioselectivity.

Reaction Mechanism

The reaction is initiated by a radical initiator (e.g., AIBN or UV light), which abstracts a hydrogen atom from a thiol (R-SH) to generate a thiyl radical (R-S•). This thiyl radical then adds to the less substituted carbon of the alkene double bond in the perfluorohexyl ethylene precursor, forming a more stable carbon-centered radical. This carbon radical then abstracts a hydrogen atom from another thiol molecule, yielding the final product and regenerating a thiyl radical to continue the chain reaction.

Caption: General mechanism for the free-radical addition of a thiol to an alkene.

Characterization of this compound

Confirmation of the successful synthesis and purity of this compound is achieved through standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₅F₁₃S |

| Molecular Weight | 380.17 g/mol [1][3] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 158 °C at 760 mmHg |

| Density | 1.62 g/mL at 20 °C |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methylene groups adjacent to the perfluorohexyl chain and the thiol group. The thiol proton (S-H) will appear as a triplet, and the two methylene groups will show complex multiplets due to coupling with each other and with the adjacent CF₂ group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group, with their chemical shifts influenced by the adjacent sulfur and perfluorohexyl groups.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit complex multiplets corresponding to the different CF₂ and CF₃ groups in the perfluorohexyl chain.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments from the molecule.

Safety and Handling

This compound:

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. It has a strong, unpleasant odor.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

2-(Perfluorohexyl)ethyl Iodide (Starting Material):

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions: Handle with the same precautions as the final product, in a well-ventilated fume hood with appropriate PPE.

General Precautions:

-

Thiourea is a suspected carcinogen and should be handled with care.

-

Concentrated acids and bases are corrosive and should be handled with appropriate PPE.

-

Reactions should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via the nucleophilic substitution of 2-(perfluorohexyl)ethyl iodide with thiourea is a reliable and well-established method. This guide provides a comprehensive framework for its successful laboratory-scale preparation, from the underlying chemical principles to detailed experimental protocols and safety considerations. The availability of this versatile fluorinated building block is crucial for continued innovation in materials science, surface chemistry, and the development of novel therapeutics.

References

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2-(Perfluorohexyl)ethanethiol: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of this compound, a specialized organosulfur compound of significant interest in materials science, surface chemistry, and advanced technology sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core structure, physicochemical properties, synthesis, and key applications, with a focus on the causal relationships between its unique structure and functional performance.

Molecular Architecture and Physicochemical Profile

This compound, with the chemical formula C₈H₅F₁₃S, is an amphiphilic molecule defined by two distinct domains: a highly fluorinated, inert tail and a reactive thiol headgroup.[1] Its IUPAC name is 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol.[2]

The core of its functionality lies in this segmented structure:

-

The Perfluorohexyl Tail (C₆F₁₃-): This segment is a six-carbon chain where all hydrogen atoms have been replaced by fluorine. The high electronegativity of fluorine (3.98 on the Pauling scale) creates exceptionally strong carbon-fluorine (C-F) bonds (approx. 1.35 Å bond length).[1] This imparts significant chemical and thermal stability, as well as unique surface properties. The electron-rich fluorine sheath minimizes van der Waals interactions with other substances, leading to a low surface energy that manifests as hydrophobicity (water-repellency) and oleophobicity (oil-repellency).[1]

-

The Ethylene Spacer (-CH₂CH₂-): This flexible hydrocarbon linker connects the rigid perfluorinated tail to the functional headgroup.

-

The Thiol Headgroup (-SH): The sulfhydryl group is the molecule's reactive center. It exhibits a strong affinity for noble metal surfaces, particularly gold, silver, and copper, enabling the formation of stable sulfur-metal bonds.[1][3] This functionality is the cornerstone of its primary application in forming self-assembled monolayers (SAMs).

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The distinct properties of this compound are quantified in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 34451-26-8 | [1][2][4][5] |

| Molecular Formula | C₈H₅F₁₃S | [1][2][6] |

| Molecular Weight | 380.17 g/mol | [1][2][5][6] |

| Boiling Point | 158 °C at 760 mmHg | [4][5] |

| Melting Point | -26 °C | [4] |

| Density | 1.62 g/mL at 20 °C | [4] |

| Refractive Index | 1.32 at 15 °C | [4] |

| Surface Tension | 15-25 mN/m | [1] |

| Water Contact Angle | >110° (on modified surfaces) | [1] |

Synthesis and Characterization

Synthetic Pathway: Nucleophilic Substitution

A prevalent and reliable method for synthesizing this compound involves a two-step process starting from the commercially available 2-(perfluorohexyl)ethyl iodide.[5][7] The underlying principle is the high reactivity of the iodide as a leaving group, facilitating nucleophilic attack by a sulfur-containing reagent.

-

Formation of an Isothiouronium Salt: The perfluoroalkyl iodide is reacted with thiourea in an inert solvent. The sulfur atom of thiourea acts as a nucleophile, displacing the iodide to form a stable S-[2-(perfluorohexyl)ethyl]isothiouronium iodide intermediate. This choice is strategic; thiourea is an easily handled, solid sulfur source, and the resulting salt is typically crystalline and can be isolated.

-

Alkaline Hydrolysis: The isolated isothiouronium salt is then hydrolyzed using a strong base, such as sodium hydroxide. The base facilitates the cleavage of the C-S bond within the intermediate, releasing the desired this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative methodology and should be performed with appropriate engineering controls and personal protective equipment.

-

Salt Formation:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(perfluorohexyl)ethyl iodide (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude isothiouronium salt.

-

-

Hydrolysis:

-

Dissolve the crude salt in a biphasic solution of diethyl ether and a 10% aqueous solution of sodium hydroxide (2.5 eq).

-

Stir the mixture vigorously at room temperature for 2-3 hours.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

-

Structural Verification

Confirmation of the synthesized product's identity and purity is achieved through standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic multiplets for the two methylene groups (-CH₂CH₂-) and a triplet for the thiol proton (-SH), which may be broadened or exchangeable with D₂O.

-

¹⁹F NMR: Provides definitive confirmation of the perfluorohexyl chain, showing distinct signals for the terminal -CF₃ group and the five internal -CF₂ groups.

-

-

Mass Spectrometry (MS): Electron ionization (EI-MS) will show the molecular ion peak (M⁺) at m/z 380.17, along with a characteristic fragmentation pattern corresponding to the loss of SH and subsequent fragments of the fluoroalkyl chain.

Core Application: Self-Assembled Monolayers (SAMs)

The most prominent application of this compound is in the formation of highly ordered Self-Assembled Monolayers (SAMs) on noble metal surfaces.[1] This process is a spontaneous organization of molecules from solution onto a solid substrate, driven by the strong, specific interaction between the thiol headgroup and the metal.

Mechanism of Formation: The sulfur atom of the thiol group chemisorbs onto the gold surface, forming a stable Au-S bond with a bond energy of approximately 40-50 kcal/mol.[3][8] Once anchored, the long perfluorohexyl chains pack tightly due to intermolecular van der Waals forces, orienting themselves away from the surface. This dense packing creates a uniform, robust monolayer with the low-energy fluorinated tails presented at the interface.

The resulting surface exhibits extremely low surface energy, making it non-wetting to both water and oils.[1] This has profound implications for a variety of technologies.

Caption: Formation of a self-assembled monolayer on a gold substrate.

Experimental Protocol: SAM Formation on Gold

-

Substrate Preparation:

-

Use a silicon wafer with a titanium adhesion layer (5 nm) and a gold top layer (50 nm).

-

Clean the substrate by sonicating for 5 minutes each in acetone, isopropanol, and deionized water.

-

Dry the substrate under a stream of dry nitrogen.

-

Treat with UV/Ozone for 15 minutes to remove any organic contaminants and ensure a hydrophilic surface. This step is critical for achieving a uniform, defect-free monolayer.

-

-

Monolayer Deposition:

-

Prepare a 1 mM solution of this compound in absolute ethanol. The choice of solvent is important; it must fully solubilize the thiol without reacting with it or damaging the substrate.

-

Immediately immerse the freshly cleaned gold substrate into the thiol solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Post-Deposition Cleaning:

-

Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed (non-bonded) molecules.

-

Dry the substrate again under a stream of dry nitrogen.

-

The SAM-coated substrate is now ready for characterization (e.g., contact angle goniometry, XPS, AFM) or further use.

-

Other Scientific and Research Applications

Beyond SAMs, the unique properties of this compound lend it to other specialized fields:

-

Advanced Coatings and Lubricants: Its inherent chemical stability and low surface energy make it a valuable component in formulations for water-repellent coatings and high-performance lubricants that require low friction and high thermal stability.[1]

-

Bioconjugation and Biosensors: The reactive thiol group can be used to immobilize proteins or other biomolecules onto surfaces for applications in biosensors and affinity chromatography.[1][3]

-

Drug Delivery: As a member of the per- and polyfluoroalkyl substance (PFAS) family, its derivatives are explored in creating components for advanced drug delivery systems, such as nanoemulsions, where the fluorous phase can carry therapeutic payloads.[7][9]

Safety, Handling, and Environmental Profile

Hazard Identification and Safe Handling

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If ventilation is inadequate, a vapor respirator may be necessary.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

-

Stench: Like most thiols, it has a strong, unpleasant odor. All handling should be conducted in a manner that contains vapors.

Environmental Considerations

As a perfluoroalkyl substance (PFAS), this compound is characterized by the high stability of its C-F bonds, which leads to significant environmental persistence.[1] These substances are known to resist degradation and have the potential for bioaccumulation.[1][5] Therefore, all waste containing this compound must be disposed of as hazardous chemical waste according to local, state, and federal regulations to prevent environmental release.

Conclusion

The structure of this compound is a prime example of molecular engineering, where distinct chemical functionalities are combined to achieve unique and powerful material properties. Its fluorinated tail confers exceptional stability and low surface energy, while its thiol head provides a versatile anchor for surface modification. This dual character makes it an indispensable tool for researchers developing advanced materials, from anti-fouling surfaces and robust biosensors to next-generation electronic and biomedical devices. A thorough understanding of its synthesis, handling, and application protocols is essential for harnessing its full potential in a safe and responsible manner.

References

- 1. Buy this compound | 34451-26-8 [smolecule.com]

- 2. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluoryx.com [fluoryx.com]

- 5. benchchem.com [benchchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. oaepublish.com [oaepublish.com]

- 9. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Weight of 2-(Perfluorohexyl)ethanethiol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, focusing on the core physicochemical properties of 2-(Perfluorohexyl)ethanethiol. Moving beyond a simple data point, we will explore the determination, significance, and practical implications of its molecular weight in experimental design and application.

Introduction: The Significance of a Fluorinated Thiol

This compound, also known by its IUPAC name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol, is a specialized organosulfur compound notable for its unique properties conferred by a heavily fluorinated carbon chain.[1] Its structure, featuring a reactive thiol headgroup and an inert, hydrophobic/lipophobic perfluorohexyl tail, makes it a compound of significant interest in surface science, materials engineering, and bioconjugation.[1] Understanding its molecular weight is the first and most critical step in harnessing its capabilities, as this fundamental parameter governs stoichiometric calculations, dictates analytical signatures, and influences its physical behavior.

Section 1: Core Molecular Properties

The defining characteristics of a molecule are encapsulated in its formula and weight. For this compound, the replacement of hydrogen with heavier fluorine atoms results in a significantly higher molecular weight than its hydrocarbon analogue, 1-octanethiol. This substitution is the primary driver of its distinct chemical and physical properties.

The molecular formula for this compound is C8H5F13S.[1][2][3][4][5] Based on this formula, we can precisely define its molecular weight, a critical parameter for all quantitative work.

| Property | Value | Source |

| CAS Number | 34451-26-8 | [1][2][3] |

| Molecular Formula | C8H5F13S | [1][2][3][4][5] |

| Molecular Weight | 380.17 g/mol | [1][2][3][4][5] |

| Exact Mass | 379.9904374 Da | [3] |

Expert Insight: The distinction between molecular weight (average molar mass) and exact mass is crucial for high-resolution analytical techniques. The molecular weight (380.17 g/mol ) is used for bulk calculations, such as preparing solutions of a specific molarity. In contrast, the exact mass (379.9904374 Da) is the monoisotopic mass calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ³²S). This value is indispensable in mass spectrometry for accurate compound identification.

Section 2: Verification of Molecular Weight and Structure

Asserting a molecule's identity requires rigorous analytical validation. Mass spectrometry (MS) is the gold standard for confirming molecular weight, while techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the precise molecular structure.[6][7][8]

Experimental Workflow: From Sample to Verified Structure

The logical flow for characterizing a compound like this compound involves synthesis followed by a multi-technique validation process. This ensures that the material used in subsequent experiments is indeed the correct substance with the expected molecular weight.

Caption: Workflow for the synthesis and analytical validation of this compound.

Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight of synthesized or purchased compounds.[7] It provides a direct measurement of the mass-to-charge ratio (m/z), confirming the compound's identity.

Objective: To confirm the molecular weight of a this compound sample.

Methodology:

-

Sample Preparation:

-

Dissolve a small quantity (~1 mg) of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 100 µg/mL.

-

The choice of solvent is critical to ensure sample solubility and compatibility with the ionization source.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique suitable for preventing fragmentation of the parent molecule.[7]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).

-

Acquire data in negative ion mode. The thiol proton is acidic and can be easily lost to form the [M-H]⁻ ion.

-

Scan a mass range that comfortably brackets the expected mass (e.g., m/z 100-500).

-

-

Data Analysis:

-

Look for the primary ion peak corresponding to the deprotonated molecule [M-H]⁻.

-

Given the exact mass of 379.9904 Da, the expected peak should appear at an m/z value of approximately 378.983.

-

Self-Validation Check: The high resolution of the instrument should allow for the observed mass to be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass. This level of accuracy provides high confidence in the compound's identity and distinguishes it from other potential contaminants. The fragmentation pattern of fluorinated compounds can also be distinctive, often showing losses of CF2 or CF3 groups, which can further aid in structural confirmation.[9]

-

Section 3: Applications in Research and Drug Development

The specific molecular weight and structure of this compound are directly responsible for its utility in advanced applications, particularly in the creation of self-assembled monolayers (SAMs).[1]

SAMs are highly ordered molecular layers that form spontaneously on certain surfaces. The thiol group (-SH) of this compound has a strong affinity for noble metal surfaces like gold, silver, and copper, forming a stable sulfur-metal bond.[1] The perfluorohexyl chains then orient themselves away from the surface, creating a new interface with unique properties.

Caption: Formation of a self-assembled monolayer (SAM) on a gold surface.

The dense packing and low polarizability of the fluorinated chains result in surfaces with exceptionally low surface energy.[1] This makes them highly hydrophobic (water-repellent) and oleophobic (oil-repellent), properties valuable for:

-

Biocompatible Coatings: Creating non-fouling surfaces that resist protein adsorption and cellular adhesion, crucial for medical implants and biosensors.[1]

-

Microfluidics: Modifying the surface energy of channels to control fluid flow and prevent sample adhesion.[1]

-

Drug Development: Immobilizing proteins or other biomolecules onto sensor surfaces for binding studies and high-throughput screening.[1]

Section 4: Safety and Handling

Due to its chemical nature, this compound must be handled with appropriate care. Safety Data Sheets (SDS) provide critical information for safe handling.

-

Hazards: The compound is classified as an irritant, causing skin and serious eye irritation.[3][10] It may also cause respiratory irritation.[3][10] Some sources also list it as a flammable liquid and highly toxic if swallowed, inhaled, or in contact with skin.

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

-

Avoid breathing vapors or mists.

-

Keep away from heat, sparks, and open flames.[12] Take precautionary measures against static discharge.[12]

-

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as the material can be air-sensitive.[11]

Conclusion

The molecular weight of this compound, 380.17 g/mol , is a foundational parameter that underpins its scientific and industrial applications. This value, confirmed through precise analytical methods like mass spectrometry, is essential for accurate experimental work. The compound's significant mass, largely due to its thirteen fluorine atoms, gives rise to the unique physicochemical properties that make it an invaluable tool for creating low-energy, inert surfaces. For professionals in research and drug development, a thorough understanding of this core property is the gateway to effectively utilizing this versatile molecule for surface modification, biosensor development, and advanced materials science.

References

- 1. Buy this compound | 34451-26-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sfrbm.org [sfrbm.org]

- 8. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. 1H,1H,2H,2H-PERFLUOROOCTANETHIOL | 34451-26-8 [amp.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Safe Handling of 2-(Perfluorohexyl)ethanethiol (CAS 34451-26-8)

Prepared by: Gemini, Senior Application Scientist

Section 1: Compound Profile and Technical Summary

Introduction

2-(Perfluorohexyl)ethanethiol, also known as 1H,1H,2H,2H-Perfluorooctanethiol, is a specialty chemical of significant interest in materials science and nanotechnology.[1][2] Its unique molecular structure, featuring a highly fluorinated "tail" and a thiol "headgroup," makes it a primary choice for creating robust, low-energy self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and platinum. These SAMs are used to precisely engineer surface properties, including hydrophobicity, chemical resistance, and biocompatibility, which are critical in the development of advanced sensors, microelectronics, and medical devices.

However, the utility of this compound is predicated on its safe and responsible handling. Its chemical nature presents a dual-hazard profile that demands a comprehensive understanding beyond a cursory glance at a standard Safety Data Sheet (SDS). It is both a per- and polyfluoroalkyl substance (PFAS) and a thiol . As a PFAS, it belongs to a class of compounds known for their extreme environmental persistence.[3] As a thiol, it possesses a potent, unpleasant odor (stench) and specific reactivity.[4] This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both laboratory safety and environmental stewardship.

Physicochemical and Hazard Properties

A precise understanding of the compound's properties is the foundation of a robust safety protocol. The data below has been consolidated from multiple supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 34451-26-8 | [1][2][4] |

| Molecular Formula | C₈H₅F₁₃S | [1][2] |

| Molecular Weight | 380.17 g/mol | [1][2] |

| Physical State | Colorless to light yellow liquid | |

| Boiling Point | 158 °C @ 760 mmHg | [4] |

| Melting Point | -26 °C | [4] |

| Density | 1.62 g/mL at 20 °C | [4] |

| Flash Point | > 105 °C | [4] |

| Key Hazards | Skin/Eye/Respiratory Irritant, Potential Acute Toxicity, Stench, Air Sensitive | [1][4] |

Section 2: Comprehensive Hazard Analysis and Risk Mitigation

GHS Hazard Profile: A Consolidated View

The Globally Harmonized System (GHS) classifications for this compound can vary slightly between suppliers, particularly regarding acute toxicity. A conservative approach, adopting the most stringent classification, is recommended. The primary, consistently reported hazards are significant irritation to the skin, eyes, and respiratory tract.[1][5] Some sources also classify it as toxic if swallowed.[6]

| Hazard Class & Category | Hazard Statement | GHS Pictogram | Source(s) |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| [1] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| [1] |

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation |

| [1][5] |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| [6] |

| Hazardous to Aquatic Life, Long-term | H413: May cause long lasting harmful effects to aquatic life | (No Pictogram) |

Expert Insight: The stench of this thiol is not a formal GHS classification but is a critical operational hazard. The human nose can detect thiols at extremely low concentrations (parts per billion), meaning that even a minuscule release can cause alarm and disruption, potentially being mistaken for a natural gas leak.[7] Therefore, odor control is a primary safety objective.

The Hierarchy of Controls: A Strategic Framework

Effective risk management involves implementing controls in a prioritized order. The hierarchy of controls provides a systematic approach to mitigating hazards associated with this compound.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

Engineering Controls: The First Line of Defense

Reliance on PPE alone is insufficient. Robust engineering controls are mandatory for containing this compound.

-

Chemical Fume Hood: All work with this compound, including weighing, transfers, reaction setup, and work-up, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[8]

-

Odor and Vapor Trapping: Due to the potent stench and volatility, any procedure that could release vapor must incorporate a trap. This is non-negotiable for operations like rotary evaporation or applying a vacuum. The exhaust from the process must be passed through a bubbler containing a bleach solution (e.g., a 1:1 mixture of commercial bleach and water) to oxidize and neutralize the thiol vapors before they reach the vacuum pump or the building's exhaust stack.[9]

Personal Protective Equipment (PPE): The Last Barrier

The correct selection and use of PPE are critical for preventing personal exposure.

-

Hand Protection: Wear double nitrile gloves. The outer glove should be removed and disposed of immediately after handling the chemical. For prolonged tasks, consult the glove manufacturer's permeation data for resistance to fluorinated compounds and thiols.

-

Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times. When there is a significant risk of splashing, a full-face shield must be worn over the goggles.

-

Skin and Body Protection: A flame-resistant lab coat must be worn and buttoned. Ensure full coverage of the legs and arms. Wear long pants and fully enclosed, chemical-resistant shoes.

Caption: A decision workflow for selecting appropriate PPE.

Section 4: Standard Operating Procedure (SOP) for Laboratory Use

This SOP outlines a self-validating system for handling this compound, designed to minimize risk at every stage.

Pre-Experiment Preparation

-

Designate Work Area: Cordon off a specific area within a chemical fume hood for the entire procedure.

-

Prepare Decontamination Baths: In the fume hood, prepare a clearly labeled container with a 1:1 bleach-water solution. This "bleach bath" will be used for immediate decontamination of small equipment and glassware.[9]

-

Assemble Bleach Traps: If using a rotary evaporator or vacuum line, assemble and fill a gas-washing bottle with bleach solution.

-

Inform Colleagues: Notify other laboratory personnel that you will be working with a potent stench chemical.[7]

Experimental Workflow: From Weighing to Work-up

The following workflow is designed to contain the chemical throughout the experimental process.

Caption: A logical workflow for experiments involving the thiol.

Detailed Protocol Steps

-

Weighing/Transfer: Weigh the chemical in a tared, sealed container (e.g., a vial with a septum cap). Perform transfers using a gas-tight syringe or cannula. This minimizes odor release.

-

Reaction Setup: Use a closed or isolated reaction system (e.g., Schlenk line apparatus). The gas outlet (e.g., from a bubbler) must be directed into a bleach trap.[9]

-

Work-up: Perform all quenching and extraction steps within the fume hood. Keep flasks and separatory funnels covered as much as possible.

-

Solvent Removal: When using a rotary evaporator, ensure the vacuum pump exhaust is passed through a bleach trap. Inadequate trapping is the most common cause of odor release.[9]

Section 5: Emergency Response Protocols

Spill Management

-

Small Spill (<10 mL in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).

-

Gently apply a 1:1 bleach solution to the absorbent material to oxidize the thiol.

-

Collect all materials into a sealable plastic bag.

-

Wipe the area again with bleach solution, followed by water.

-

Place the sealed bag and any contaminated PPE into a labeled hazardous waste container.[10]

-

-

Large Spill (>10 mL or any spill outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm if necessary.

-

Close the laboratory doors to contain the vapors.

-

Call your institution's emergency response team (e.g., EH&S) and report a spill of a hazardous, odorous chemical.[8]

-

First Aid Measures

Immediate and correct first aid is crucial. Always have the SDS readily accessible for emergency responders.

| Exposure Route | First Aid Procedure | Source(s) |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. | [11] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [11] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention. |

Section 6: Decontamination and Waste Disposal

Equipment Decontamination

Standard washing is insufficient to remove the thiol residue and its odor.

-

Initial Rinse: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) inside the fume hood. Collect this rinse as hazardous waste.

-

Bleach Soak: Submerge all rinsed items in the prepared bleach bath. For larger items like reaction flasks, fill them with the bleach solution.[8]

-

Soak Duration: Allow items to soak for a minimum of 14 hours (overnight is ideal) to ensure complete oxidation of the thiol.[9]

-

Final Cleaning: After soaking, remove the items, rinse thoroughly with water, and then proceed with standard laboratory glassware cleaning procedures.

Waste Management: A Critical Responsibility

Due to its identity as a PFAS, proper waste management is paramount to prevent environmental contamination.

-

Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Solid Waste: All contaminated solid waste (e.g., gloves, absorbent pads, silica gel, used septa) must be double-bagged in sealed plastic bags, which are then placed in a designated solid hazardous waste container.[10]

-

Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Toxic, Stench).

-

Disposal: Never dispose of this chemical or its waste down the drain. All waste must be disposed of through a certified hazardous waste management provider in accordance with local, state, and federal regulations.

Section 7: Toxicological and Environmental Profile

Toxicological Insights

While scarce toxicological data exists for this specific molecule, the precautionary principle must be applied.[3] Its GHS classification indicates it is a potent irritant. The broader class of PFAS compounds, particularly those with similar chain lengths, has been associated with a range of adverse health effects in animal and human studies, including liver toxicity, endocrine disruption, and developmental toxicity.[3] Furthermore, a structurally related compound, 2-(Perfluorohexyl)ethane-1-sulfonic Acid, is suspected of causing cancer and may damage an unborn child.[12] This information underscores the critical need to prevent any direct exposure.

Environmental Fate

The carbon-fluorine bond is one of the strongest in organic chemistry, making this compound highly resistant to environmental degradation.[3] Like other PFAS, it is expected to be persistent in the environment. Its classification as potentially causing long-lasting harmful effects to aquatic life necessitates strict control over waste streams to prevent its release into waterways.

Section 8: Conclusion

This compound is a valuable tool for advanced material and surface science, but its handling demands a rigorous and informed approach. A successful safety program for this compound is built on three pillars:

-

Containment: Utilize engineering controls, primarily the chemical fume hood and sealed systems, to isolate the chemical at all times.

-

Decontamination: Employ oxidative decontamination with bleach for all equipment, vapors, and waste to neutralize the thiol hazard and its potent odor.

-

Caution: Recognize the compound's dual nature as both a thiol and a persistent PFAS, and adhere strictly to all handling and waste disposal protocols to protect both personal health and the environment.

By integrating the principles and protocols outlined in this guide, researchers can confidently and safely leverage the unique properties of this compound in their work.

Section 9: References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

Fluoryx Labs. (n.d.). CAS# 34451-26-8 | 2-Perfluorohexyl ethyl thiol. Retrieved from --INVALID-LINK--

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from --INVALID-LINK--

-

TCI Chemicals. (n.d.). 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-thiol. Retrieved from --INVALID-LINK--

-

Gomis, M. I., Vestergren, R., Borg, D., & Cousins, I. T. (2015). Toxicology Data for Alternative “Short-Chain” Fluorinated Substances. Request PDF. Retrieved from --INVALID-LINK--

-

TCI Chemicals. (n.d.). Safety Data Sheet: (Perfluorohexyl)ethylene. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (2025). Safety Data Sheet. Product documentation for various chemicals. Retrieved from --INVALID-LINK--

-

SynQuest Laboratories. (n.d.). Safety Data Sheet: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-thiol. Retrieved from a general search for SDS of CAS 34451-26-8.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Perfluoro(methylcyclopentane). Retrieved from --INVALID-LINK--

-

CPAchem. (2023). Safety data sheet: 2-(Perfluorohexyl)ethane-1-sulfonic Acid. Retrieved from --INVALID-LINK--

-

University of Minnesota, Department of Environmental Health and Safety. (n.d.). Thiols. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (2024). Safety Data Sheet. Product documentation for various chemicals. Retrieved from --INVALID-LINK--

-

Cayman Chemical. (2025). Fluorometric Thiol Detector - Safety Data Sheet. Retrieved from --INVALID-LINK--

-

University College London (UCL). (2020). Thiols Safety Services. Retrieved from --INVALID-LINK--

-

Spectrum Chemical. (2006). Material Safety Data Sheet: Ethanethiol. Retrieved from --INVALID-LINK--

-

Scantec Nordic. (2022). Safety Data Sheet: 2-Perfluorohexyl ethanol (FHET). Retrieved from --INVALID-LINK--

-

University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from --INVALID-LINK--

-

Columbia University, Research. (n.d.). SOP for Stench Chemicals. Retrieved from --INVALID-LINK--

References

- 1. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fluoryx.com [fluoryx.com]

- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. research.columbia.edu [research.columbia.edu]

- 9. How To [chem.rochester.edu]

- 10. faculty.washington.edu [faculty.washington.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. cpachem.com [cpachem.com]

solubility of 2-(Perfluorohexyl)ethanethiol

An In-depth Technical Guide to the Solubility of 2-(Perfluorohexyl)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (C8H5F13S), a specialized fluorinated thiol critical for advancements in surface science, nanotechnology, and bioconjugation. As a Senior Application Scientist, this document moves beyond theoretical principles to offer field-proven insights into the unique solubility characteristics conferred by its segmented amphiphilic structure—a highly hydrophobic and oleophobic perfluorohexyl tail, a short hydrocarbon spacer, and a reactive thiol headgroup. We will explore the physicochemical properties that govern its solubility in various media, present available solubility data, and provide a detailed, self-validating experimental protocol for its precise determination. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction and Physicochemical Profile

This compound, also known by its systematic IUPAC name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol, is an organosulfur compound belonging to the broader class of per- and polyfluoroalkyl substances (PFAS).[1][2] Its molecular structure consists of a C6F13 perfluorinated "tail," a short ethylene (-CH2CH2-) hydrocarbon "spacer," and a terminal thiol (-SH) functional "headgroup."[2][3] This unique segmented structure imparts a distinct set of properties that are not found in conventional hydrocarbon thiols.[1]

The dominant feature of the molecule is the perfluorohexyl chain. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol.[1] This imparts exceptional thermal stability and chemical inertness to the fluorinated segment of the molecule.[1] Conversely, the thiol group is highly reactive and serves as a versatile chemical handle for various transformations, including oxidation to disulfides or sulfonic acids and, most notably, covalent attachment to noble metal surfaces.[1][4]

The primary application of this compound is in the formation of Self-Assembled Monolayers (SAMs), particularly on gold surfaces.[5] The strong affinity of the sulfur atom for gold drives the spontaneous organization of these molecules into a dense, ordered monolayer.[6] The resulting surface, dominated by the closely packed, low-energy perfluorohexyl groups, exhibits profound hydrophobicity and oleophobicity.[1][5] This property is leveraged in applications ranging from water-repellent coatings and advanced lubricants to microfluidics and biosensors.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 34451-26-8 | [2][5][7] |

| Molecular Formula | C8H5F13S | [1][2][3] |

| Molecular Weight | 380.17 g/mol | [2][5] |

| Appearance | Clear, Colourless Oil | [8] |

| Boiling Point | 158 °C (at 760 mmHg) | [5][7] |

| Melting Point | -26 °C | [7] |

| Density | 1.62 g/mL (at 20 °C) | [7][8] |

| Refractive Index | 1.32 (at 15 °C) | [7] |

| pKa | 9.59 (Predicted) | [8] |

Theoretical Framework of Solubility

The is a direct consequence of its amphiphilic and segmented nature. The molecule can be conceptually divided into three parts, each with a distinct contribution:

-

Perfluorohexyl Tail (C6F13-): This segment is fluorous, meaning it is not only hydrophobic (water-repelling) but also lipophobic/oleophobic (oil-repelling). Fluorocarbons have very weak intermolecular van der Waals forces due to the low polarizability of the fluorine atom.[6] Consequently, this tail has a strong tendency to phase-separate from both aqueous and hydrocarbon-based media. Its salvation is most favorable in highly fluorinated solvents.

-

Ethylene Spacer (-CH2CH2-): This short hydrocarbon linker provides a degree of flexibility and separates the fluorous tail from the polar headgroup. While it is nonpolar, its presence slightly mitigates the extreme oleophobicity of the perfluoroalkyl chain, allowing for some interaction with hydrocarbon solvents.

-

Thiol Headgroup (-SH): The thiol group is polar and capable of hydrogen bonding, although it is a weaker hydrogen bond donor and acceptor compared to the hydroxyl (-OH) group. This group provides a site for interaction with polar solvents. Its reactivity, particularly its ability to deprotonate to a thiolate (-S⁻), can significantly influence solubility in basic aqueous media.[4]

Based on these principles, a general solubility profile can be predicted:

-

Aqueous Solubility: Expected to be extremely low. The large, hydrophobic, and fluorous tail dominates the molecule's character, overcoming the slight polarity of the thiol headgroup.

-

Hydrocarbon Solvent Solubility (e.g., Hexane, Toluene): Limited. While the ethylene spacer can interact with these solvents, the strong drive for the fluorous tails to self-associate and phase-separate (the "fluorous effect") will hinder extensive mixing.

-

Polar Aprotic Solvent Solubility (e.g., Acetone, THF, Chloroform): Moderate to good. These solvents can interact with the thiol group and are better able to solvate the molecule as a whole compared to nonpolar hydrocarbons.[8]

-

Polar Protic Solvent Solubility (e.g., Methanol, Ethanol): Moderate. These alcohols can hydrogen bond with the thiol group. Solubility is often achieved in solvents like ethanol or isopropanol for the preparation of SAMs.[6][9]

-

Fluorinated Solvent Solubility (e.g., HFE-7100, FC-770): High. "Like dissolves like" is the governing principle here. The perfluorohexyl tail is readily solvated by fluorous solvents, leading to excellent solubility.

Qualitative and Quantitative Solubility Data

Quantitative public-domain data on the is sparse. However, qualitative descriptions and data from related compounds provide a clear picture of its behavior.

Table 2: Solubility Profile of this compound

| Solvent Class | Representative Solvent(s) | Observed/Expected Solubility | Source(s) |

| Aqueous | Water | Insoluble / Very Low | [1][9] |

| Polar Protic | Methanol, Ethanol | Soluble / Moderate | [6][8] |

| Polar Aprotic | Chloroform, Diethyl Ether | Soluble / Good | [8][10] |

| Nonpolar Hydrocarbon | Hexane, Toluene | Sparingly Soluble / Low | Inferred |

| Fluorinated | F-113 (Trichlorotrifluoroethane) | Soluble / High | [10] |

Note: Data for F-113 and diethyl ether is based on the closely related 2-(perfluorooctyl)ethanesulfinic acid, which serves as a strong proxy for the behavior of the fluorinated chain.[10]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, direct experimental determination is necessary. The following protocol outlines a robust method based on the isothermal shake-flask method coupled with Gas Chromatography (GC) analysis. This approach is a self-validating system as it relies on achieving equilibrium and uses a highly sensitive and specific analytical technique.

Rationale for Method Selection

-

Isothermal Shake-Flask Method: This is a gold-standard technique for determining the solubility of substances. It ensures that the system reaches thermodynamic equilibrium between the solute and the solvent at a constant temperature, providing a true measure of saturation solubility.

-